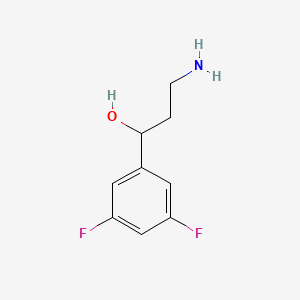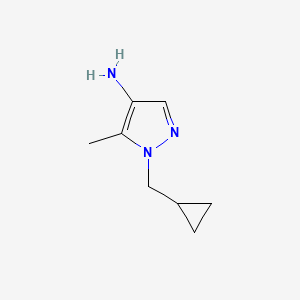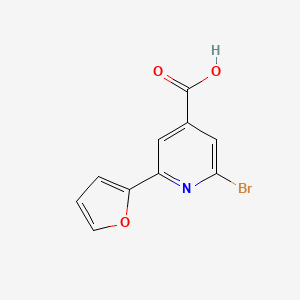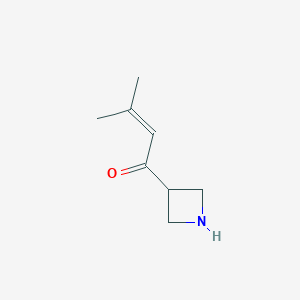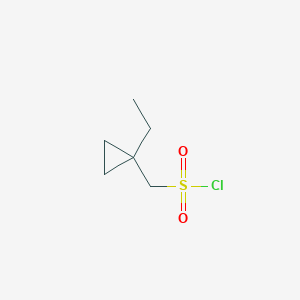![molecular formula C10H8OS2 B13160059 1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13160059.png)
1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one is a compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one can be achieved through several methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with a suitable reagent to form the desired product. For instance, the reaction of 2-thiophenecarboxaldehyde with acetyl chloride in the presence of a base like pyridine can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact industrial methods may vary depending on the scale and desired application of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or chlorinating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving thiophene derivatives and their biological activities.
Industry: The compound can be used in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one involves its interaction with molecular targets and pathways. The exact mechanism can vary depending on the specific application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects. The thiophene rings can participate in π-π interactions, hydrogen bonding, and other molecular interactions that influence its activity .
Comparison with Similar Compounds
1-(Thiophen-2-yl)ethan-1-one: A simpler thiophene derivative with one thiophene ring.
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine: A compound with a trifluoromethyl group and an ethanamine group attached to the thiophene ring[][3].
Thiophene-2-ethylamine: A thiophene derivative with an ethylamine group.
Uniqueness: 1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one is unique due to its structure, featuring two thiophene rings connected via an ethanone group. This structure provides distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H8OS2 |
|---|---|
Molecular Weight |
208.3 g/mol |
IUPAC Name |
1-(3-thiophen-2-ylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C10H8OS2/c1-7(11)10-8(4-6-13-10)9-3-2-5-12-9/h2-6H,1H3 |
InChI Key |
HKQUXXDCOLIQMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CS1)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13159990.png)
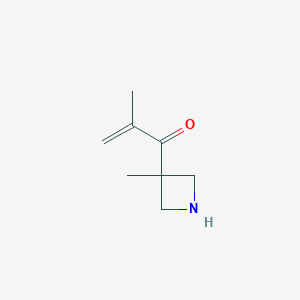
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid](/img/structure/B13160004.png)
![6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde](/img/structure/B13160006.png)
![(2S)-2-[(4-bromobenzoyl)amino]propanoic acid](/img/structure/B13160011.png)
![1-Methyl-5-pyrrolidin-2-yl-1H-[1,2,4]triazole](/img/structure/B13160014.png)
